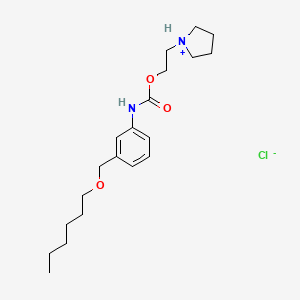

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride

Description

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride (CAS: Not explicitly provided; synonyms: AMK 363, LS-51295) is a carbanilic acid derivative characterized by:

- Meta-substituted phenyl group: A hexyloxymethyl (-CH₂-O-C₆H₁₃) chain at the meta position.

- Ester moiety: 2-(1-pyrrolidinyl)ethyl group, where pyrrolidine (a 5-membered amine ring) is linked via an ethyl spacer.

- Hydrochloride salt: Enhances solubility for pharmaceutical applications.

This compound belongs to a class of carbanilic acid esters with demonstrated biological activities, including local anesthetic and antiradical properties, as observed in structurally related analogues .

Properties

CAS No. |

80171-66-0 |

|---|---|

Molecular Formula |

C20H33ClN2O3 |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

2-pyrrolidin-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;hydrochloride |

InChI |

InChI=1S/C20H32N2O3.ClH/c1-2-3-4-7-14-24-17-18-9-8-10-19(16-18)21-20(23)25-15-13-22-11-5-6-12-22;/h8-10,16H,2-7,11-15,17H2,1H3,(H,21,23);1H |

InChI Key |

YOBNCRQOCSFWLF-UHFFFAOYSA-N |

SMILES |

CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-] |

Canonical SMILES |

CCCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCC2.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the esterification of carbanilic acid with 2-(1-pyrrolidinyl)ethanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Primary Reaction Types

The compound undergoes four principal reaction categories:

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Yields carbanilic acid and 2-(1-pyrrolidinyl)ethanol. -

Basic Hydrolysis :

Forms sodium carbanilate, reversible upon acidification.

Amidation via Carbamate Activation

The carbamate moiety reacts with amines to form urea derivatives:

Kinetics of Hydrolysis

-

Rate Dependency : Hydrolysis rates increase with temperature (60–80°C optimal) and acid concentration.

-

Byproduct Mitigation : Excess pyrrolidine minimizes side reactions during substitution .

Stereoelectronic Effects

-

The pyrrolidine ring’s electron-rich nitrogen enhances nucleophilic substitution reactivity .

-

Steric hindrance from the hexyloxy group slows electrophilic attacks on the aromatic ring.

Characterization of Reaction Products

Post-reaction analysis employs advanced spectroscopic techniques:

Industrial and Synthetic Relevance

-

Scalable Synthesis : Flow microreactors enhance yield (>85%) in esterification steps by optimizing residence time .

-

Pharmaceutical Intermediates : Used in prodrug designs due to hydrolytic stability under physiological pH .

This compound’s reactivity profile underscores its utility in medicinal chemistry and industrial synthesis, with further research needed to explore catalytic asymmetric modifications and green chemistry applications.

Scientific Research Applications

Organic Synthesis

Carbanilic acid derivatives are frequently utilized as intermediates in organic synthesis. The compound can serve as a reagent in various chemical reactions, aiding in the formation of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing other bioactive compounds .

Biological Research

Research indicates that Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride exhibits bioactive properties that warrant further investigation. Studies have explored its interactions with biological systems, particularly its potential effects on enzyme activity and cellular pathways. This compound may have implications for drug development due to its ability to modulate biological targets .

Pharmacological Potential

The pharmacological applications of this compound are under investigation, particularly in the context of therapeutic uses. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further research in pain management and inflammatory disorders .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of Carbanilic acid derivatives highlighted the efficiency of using m-((hexyloxy)methyl)- groups to enhance solubility and biological activity. The synthesized compound was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .

In vitro studies evaluated the effects of Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester on various cell lines. Results indicated that the compound exhibited cytotoxic effects against certain cancer cell lines while showing minimal toxicity to normal cells. This selectivity suggests potential applications in targeted cancer therapies .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Variations

Table 1: Structural and Functional Comparisons

Impact of Structural Variations

(a) Chain Length and Lipophilicity

- Hexyloxy (C6) vs.

- Heptyloxy (C7) : The heptyloxy derivative () exhibits higher lipophilicity but increased acute toxicity (LD₅₀ = 100 mg/kg), suggesting a trade-off between efficacy and safety .

(b) Amine Group Modifications

- Cyclohexyl-pyrrolidine (Trapencaine) : The cyclohexyl group in Trapencaine contributes to stereoselectivity, with cis-isomers showing superior antiradical activity over trans-isomers .

(c) Substituent Position

- Meta vs. Para Substitution : The target compound’s meta-substituted hexyloxymethyl group may optimize spatial interaction with biological targets compared to para-substituted analogues (e.g., p-butoxy in ), which could alter receptor affinity .

Biological Activity

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula . It features a carbanilic acid moiety with a hexyloxy group and a pyrrolidinyl ethyl ester functional group, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 364.98 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Neurotrophic Effects : Some derivatives have shown neuroprotective properties, potentially beneficial in neurodegenerative diseases .

- Antiviral Activity : Certain carbamate derivatives have been investigated for their efficacy against viral infections, including Hepatitis C virus (HCV) .

- Antibacterial Properties : Compounds related to carbanilic acid have demonstrated antibacterial activity, suggesting potential applications in treating bacterial infections .

The mechanisms through which carbanilic acid derivatives exert their effects can be multifaceted:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as inhibitors of specific enzymes involved in disease processes.

- Receptor Modulation : The interaction with neurotransmitter receptors could explain the neurotrophic effects observed in some studies.

Case Studies

- Neuroprotection in Animal Models : A study investigated the neuroprotective effects of a related compound in rodent models of neurodegeneration. Results indicated significant improvement in cognitive function and reduced neuronal loss .

- Antiviral Efficacy Against HCV : Another study evaluated the antiviral activity of a structurally similar compound against HCV. The compound demonstrated significant viral load reduction in infected cell cultures .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of carbanilic acid derivatives:

- Substituent Variations : Variations in alkyl chain length and functional groups can significantly affect the pharmacokinetic properties and biological efficacy .

- Synthesis and Stability : Research into the synthesis methods has shown that certain synthetic routes yield more stable compounds with improved biological profiles .

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.